molecular formula C20H19N3O4S B2986830 4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896356-72-2

4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2986830
CAS RN: 896356-72-2
M. Wt: 397.45
InChI Key: ITAAUVQVVZRYLR-UHFFFAOYSA-N
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Description

4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality 4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Evaluation

A significant application of this compound is its synthesis and evaluation for anticancer properties. The synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities with "4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide", has shown promising results in cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds exhibited potent cytotoxic activity with low toxicity in normal cells, indicating their potential as anticancer agents. The mechanism of action includes inducing apoptosis and arresting the cell cycle at the G1 phase, primarily through upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).

Antimicrobial and Antitubercular Agents

Another application is in the development of antimicrobial and antitubercular agents. Novel sulfonyl derivatives have been synthesized and characterized for their potential in treating infections. These compounds have demonstrated moderate to significant antibacterial and antifungal activities, with some showing excellent antitubercular properties when compared with first-line drugs like isoniazid. This highlights the compound's role in addressing drug-resistant microbial strains and its potential in developing new therapeutic agents for infectious diseases (Kumar et al., 2013).

Antiarrhythmic Activity

The synthesis of substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which resemble the structural features of "4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide", has been explored for Class III antiarrhythmic activity. Selected compounds from these series have demonstrated potent Class III antiarrhythmic activity without affecting conduction, showcasing their potential as safer alternatives to existing antiarrhythmic drugs. This could have significant implications for the treatment of arrhythmias, particularly in conditions where prolongation of the action potential duration is beneficial (Ellingboe et al., 1992).

properties

IUPAC Name

4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-28(25,26)17-10-8-14(9-11-17)18(24)21-20-23-22-19(27-20)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAAUVQVVZRYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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